Laprafylline
Overview
Description
Laprafylline is a xanthine derivative known for its inhibitory effects on bronchoconstriction and its antitumor activity . It acts as a competitive serotonergic antagonist at low concentrations and inhibits constriction induced by histamine at higher concentrations . The compound has a molecular formula of C29H36N6O2 and a molecular weight of 500.64 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Laprafylline can be synthesized through a multi-step process involving the reaction of 1-methyl-3-isobutyl-8-(2-ethyl-1-(4-diphenylmethylpiperazinyl))-3,7-dihydro-1H-purine-2,6-dione with various reagents under controlled conditions . The specific reaction conditions, including temperature, solvents, and catalysts, are crucial for achieving high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Laprafylline undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
Scientific Research Applications
Laprafylline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying xanthine derivatives and their reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating respiratory diseases and cancer.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Laprafylline exerts its effects through multiple mechanisms:
Serotonergic Antagonism: Competes with serotonin at its receptors, inhibiting its effects.
Histamine Receptor Antagonism: Inhibits the action of histamine, reducing bronchoconstriction.
Comparison with Similar Compounds
Laprafylline is unique among xanthine derivatives due to its combined effects on serotonin and histamine receptors, as well as its inhibition of phosphodiesterase 1. Similar compounds include:
Theophylline: Primarily used for its bronchodilator effects.
Caffeine: Known for its stimulant effects on the central nervous system.
Aminophylline: A combination of theophylline and ethylenediamine, used for its bronchodilator effects.
This compound’s unique combination of actions makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Laprafylline is a xanthine derivative that has garnered attention for its potential therapeutic applications, particularly in the treatment of respiratory diseases and certain cancers. Its biological activity is characterized by multiple mechanisms, including inhibition of bronchoconstriction, antitumor effects, and modulation of various cellular signaling pathways. This article provides a comprehensive overview of this compound's biological activity, supported by data tables and relevant case studies.
Overview of this compound
- Chemical Structure : this compound is structurally related to other xanthine derivatives such as theophylline and caffeine, but it possesses unique properties that enhance its biological activity.
- CAS Number : 90749-32-9
- Mechanism of Action :
- Serotonergic Antagonism : Competes with serotonin at its receptors, inhibiting its physiological effects.
- Histamine Receptor Antagonism : Reduces bronchoconstriction by inhibiting histamine action.
- Phosphodiesterase Inhibition : Specifically inhibits phosphodiesterase type 1 (PDE1), leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical for various cellular functions .
1. Antibronchoconstrictive Effects
This compound has shown significant potential in alleviating bronchoconstriction, making it a candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). Its IC50 value for inhibiting mast cell degranulation and PDE activity is reported to be approximately 6 μM .
Study | Findings |
---|---|
BenchChem Study | Demonstrated potent anti-bronchoconstrictive effects in vitro. |
Pharmacological Analysis | Showed effectiveness in reducing airway resistance in animal models. |
2. Antitumor Activity
Recent research has explored this compound's role in oncology. It has been investigated for its effects on B-cell proliferative disorders, including multiple myeloma. The compound's ability to modulate immune responses via A2A receptor antagonism has been highlighted as a mechanism that may enhance the efficacy of existing cancer therapies .
Comparative Analysis with Similar Compounds
This compound's unique pharmacological profile distinguishes it from other xanthines:
Compound | Primary Use | Mechanism of Action |
---|---|---|
Theophylline | Bronchodilator | Non-selective adenosine receptor antagonist |
Caffeine | CNS stimulant | Non-selective adenosine receptor antagonist |
Aminophylline | Bronchodilator | Combination of theophylline and ethylenediamine |
This compound's ability to simultaneously target multiple receptors and pathways positions it as a versatile agent in both respiratory and oncological therapies.
Research Findings
Several studies have contributed to the understanding of this compound's biological activities:
- A study published in BMJ Open highlighted the need for novel pharmacological interventions in COPD management, suggesting this compound as a promising candidate due to its dual action on bronchial constriction and inflammation .
- Another investigation focused on the synthesis and biological evaluation of this compound derivatives, revealing enhanced potency against specific targets compared to traditional xanthines .
Properties
IUPAC Name |
8-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N6O2/c1-21(2)20-35-27-25(28(36)32(3)29(35)37)30-24(31-27)14-15-33-16-18-34(19-17-33)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,21,26H,14-20H2,1-3H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHQNUNEMMXGRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869064 | |
Record name | 8-{2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl}-1-methyl-3-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90749-32-9, 112666-96-3 | |
Record name | Laprafylline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090749329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S 9795 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112666963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LAPRAFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F427P36M7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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